molecular formula C16H22N4OS B2980194 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-(thiophen-3-ylmethyl)piperazin-1-yl)ethanone CAS No. 1208830-68-5

2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-(thiophen-3-ylmethyl)piperazin-1-yl)ethanone

Cat. No. B2980194
CAS RN: 1208830-68-5
M. Wt: 318.44
InChI Key: JKXAIPYTONEGFM-UHFFFAOYSA-N
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Description

2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-(thiophen-3-ylmethyl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C16H22N4OS and its molecular weight is 318.44. The purity is usually 95%.
BenchChem offers high-quality 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-(thiophen-3-ylmethyl)piperazin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-(thiophen-3-ylmethyl)piperazin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Characterization

  • Chemical Synthesis and Derivative Formation : A study by Mabkhot, Al-Majid, and Alamary (2011) discusses the synthesis of new diheteroaryl thienothiophene derivatives. This involves the treatment of certain compounds to form enaminone derivatives, which then react with amino derivatives to yield various bis-pyrazole and other derivatives (Mabkhot, Al-Majid, & Alamary, 2011).

Chemical Reactions and Biological Activities

  • Formation of Novel Derivatives and Biological Evaluation : The study by Attaby et al. (2006) examines the synthesis of specific pyrazole derivatives, exploring their reactions with various compounds and evaluating their antiviral activities. This research is pivotal in understanding the chemical reactions and potential biological applications of these derivatives (Attaby et al., 2006).
  • Pharmacological Activity for Pain Management : Díaz et al. (2020) report on the pharmacological activity of a new series of pyrazoles, identifying a specific compound as a σ1 receptor antagonist clinical candidate for treating pain. This highlights the potential medical applications of these compounds in pain management (Díaz et al., 2020).

Molecular Structure and Drug Development

  • Molecular Structure Investigations : Shawish et al. (2021) synthesized new s-triazine compounds incorporating pyrazole/piperidine/aniline moieties. Their study provides insights into the molecular structure of these compounds, which is crucial for understanding their potential in drug development (Shawish et al., 2021).

Synthesis of Novel Compounds and Their Applications

  • Electrochemical Synthesis : Amani and Nematollahi (2012) discuss the electrochemical synthesis of new compounds involving the oxidation of specific derivatives. This research contributes to the understanding of synthesis methods for creating novel compounds with potential applications in various fields (Amani & Nematollahi, 2012).

properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-1-[4-(thiophen-3-ylmethyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4OS/c1-13-9-14(2)20(17-13)11-16(21)19-6-4-18(5-7-19)10-15-3-8-22-12-15/h3,8-9,12H,4-7,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKXAIPYTONEGFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)N2CCN(CC2)CC3=CSC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-(thiophen-3-ylmethyl)piperazin-1-yl)ethanone

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